ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative featuring a phenyl group at position 2, a cyclopentylcarbamoyl-substituted methoxy group at position 4, and an ethyl ester at position 6. The cyclopentylcarbamoyl moiety introduces hydrophobicity and steric bulk, while the ethyl ester balances lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-30-25(29)18-12-13-21-20(14-18)23(15-22(27-21)17-8-4-3-5-9-17)31-16-24(28)26-19-10-6-7-11-19/h3-5,8-9,12-15,19H,2,6-7,10-11,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCTSCJINQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of a strong acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, which involves the reaction of an aniline derivative with a ketone.
Carbamoylation: The cyclopentylcarbamoyl group is introduced through a reaction with cyclopentyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate involves its interaction with biological macromolecules:
Molecular Targets: It targets DNA and topoisomerase enzymes, inhibiting their function and leading to cell death.
Pathways Involved: The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural and functional differences between the target compound and analogs:
*Calculated using ChemDraw Professional 22.0.
Key Observations:
Position 4: The target’s cyclopentylcarbamoyl methoxy group introduces steric bulk and hydrophobicity compared to 6a’s methyl ester. This may enhance target binding via hydrophobic interactions but reduce aqueous solubility .
Position 6: The ethyl ester in the target compound provides moderate lipophilicity compared to 6a’s methoxy group (more polar) and ’s chloro substituent (more lipophilic).
Biological Activity: 6a demonstrated P-gp inhibition, suggesting the quinoline scaffold with aryl/ester substituents is critical for this activity. The target compound’s cyclopentylcarbamoyl group may enhance affinity but requires empirical validation .
Pharmacological and Physicochemical Properties
- Comparatively, 6a’s lower LogP (~2.1) aligns with its methoxy group’s polarity .
- Target Interaction : The cyclopentyl group’s bulk may hinder off-target interactions but could reduce binding pocket accessibility compared to smaller substituents.
Research Findings and Implications
- Structure-Activity Relationship (SAR): Carbamoyl groups at position 4 (target) may improve P-gp inhibition over ester groups (6a) due to enhanced hydrophobic interactions .
- Therapeutic Potential: The target compound’s structural features align with dual-action candidates (e.g., anticancer agents with P-gp inhibition to counteract multidrug resistance).
Biological Activity
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the cyclopentylcarbamoyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 352.43 g/mol.
Research indicates that compounds with quinoline structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of various enzymes, including proteases and kinases, which are critical in cellular signaling pathways.
- Antimicrobial Activity : Quinoline derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Some studies suggest that quinoline compounds can induce apoptosis in cancer cells through various pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound induces cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values as low as 12.5 µg/mL, suggesting potential for therapeutic use in treating infections caused by resistant strains.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells, with an IC50 value of 10 µM. Further mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
